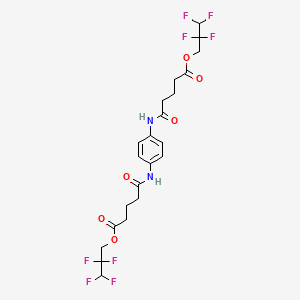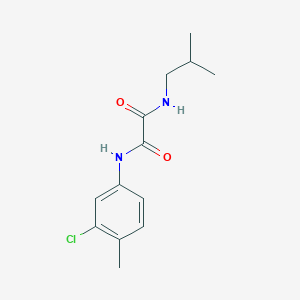![molecular formula C24H20N4O4 B5194067 2-[2-(4-morpholinyl)-5-nitrophenyl]-4-phenyl-1(2H)-phthalazinone](/img/structure/B5194067.png)
2-[2-(4-morpholinyl)-5-nitrophenyl]-4-phenyl-1(2H)-phthalazinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[2-(4-morpholinyl)-5-nitrophenyl]-4-phenyl-1(2H)-phthalazinone, also known as NPD1, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It was first synthesized in the early 2000s and has since been the subject of numerous research studies.
Wirkmechanismus
The mechanism of action of 2-[2-(4-morpholinyl)-5-nitrophenyl]-4-phenyl-1(2H)-phthalazinone is not fully understood, but it is believed to act by modulating the activity of various signaling pathways in the body. It has been shown to activate the PI3K/Akt pathway, which is involved in cell survival and growth, as well as the Nrf2 pathway, which is involved in antioxidant defense.
Biochemical and Physiological Effects:
2-[2-(4-morpholinyl)-5-nitrophenyl]-4-phenyl-1(2H)-phthalazinone has been shown to have several biochemical and physiological effects, including reducing inflammation, protecting neurons from damage, and inhibiting tumor growth. It has also been shown to improve cognitive function and memory in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-[2-(4-morpholinyl)-5-nitrophenyl]-4-phenyl-1(2H)-phthalazinone in lab experiments is its specificity for certain signaling pathways, which allows for targeted manipulation of these pathways. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several future directions for research on 2-[2-(4-morpholinyl)-5-nitrophenyl]-4-phenyl-1(2H)-phthalazinone, including investigating its potential therapeutic applications in various diseases and conditions, further elucidating its mechanism of action, and developing more specific and potent analogs of the compound. Additionally, studies on the pharmacokinetics and toxicity of 2-[2-(4-morpholinyl)-5-nitrophenyl]-4-phenyl-1(2H)-phthalazinone are needed to determine its suitability for clinical use.
Synthesemethoden
The synthesis of 2-[2-(4-morpholinyl)-5-nitrophenyl]-4-phenyl-1(2H)-phthalazinone involves several steps, including the reaction of 4-nitroaniline with 2-bromo-4'-phenylacetophenone to form 2-(4-nitrophenyl)-4'-phenylacetophenone. This compound is then reacted with morpholine to form 2-[2-(4-morpholinyl)-5-nitrophenyl]-4-phenyl-1(2H)-phthalazinone.
Wissenschaftliche Forschungsanwendungen
2-[2-(4-morpholinyl)-5-nitrophenyl]-4-phenyl-1(2H)-phthalazinone has been studied extensively for its potential therapeutic applications in various diseases and conditions. It has been shown to have anti-inflammatory, neuroprotective, and anti-tumor properties.
Eigenschaften
IUPAC Name |
2-(2-morpholin-4-yl-5-nitrophenyl)-4-phenylphthalazin-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N4O4/c29-24-20-9-5-4-8-19(20)23(17-6-2-1-3-7-17)25-27(24)22-16-18(28(30)31)10-11-21(22)26-12-14-32-15-13-26/h1-11,16H,12-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKPNSAGHGXNFTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)[N+](=O)[O-])N3C(=O)C4=CC=CC=C4C(=N3)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-[(4-chlorophenyl)thio]-N-4H-1,2,4-triazol-3-ylacetamide](/img/structure/B5194003.png)
![N-(4-bromophenyl)-N'-{2-[4-(2-naphthylsulfonyl)-1-piperazinyl]ethyl}ethanediamide](/img/structure/B5194010.png)
![5-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-1-(4-methylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5194018.png)

![N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-5-{[2-(methylthio)phenoxy]methyl}-3-isoxazolecarboxamide](/img/structure/B5194051.png)
![3-{1-[(1-methyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}-N-phenylpropanamide](/img/structure/B5194058.png)
![(3R*,4R*)-1-[3-(methylthio)propyl]-4-[4-(2-pyridinyl)-1-piperazinyl]-3-piperidinol](/img/structure/B5194060.png)
![N-{[(3-methoxypropyl)amino]carbonothioyl}-4-nitrobenzamide](/img/structure/B5194061.png)
![3-benzyl-5-{[2,5-dimethyl-1-(3-pyridinyl)-1H-pyrrol-3-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5194068.png)
